molecular formula C9H17N3 B12099058 N-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-4-amine

N-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B12099058
M. Wt: 167.25 g/mol
InChI Key: KXUQYEACJBYEQI-UHFFFAOYSA-N
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Description

N-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 2,2-dimethylpropyl group and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazol-4-amine with 2,2-dimethylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 2,2-dimethylpropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-4-one.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-dimethylpropyl)-2,2-dimethyl-1-propanamine
  • N,N-dimethyl-1H-pyrazol-4-amine
  • N-(2,2-dimethylpropyl)-1H-pyrazol-4-amine

Uniqueness

N-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-4-amine is unique due to the presence of both a 2,2-dimethylpropyl group and a methyl group on the pyrazole ring. This specific substitution pattern imparts distinct chemical and physical properties to the compound, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

N-(2,2-dimethylpropyl)-1-methylpyrazol-4-amine

InChI

InChI=1S/C9H17N3/c1-9(2,3)7-10-8-5-11-12(4)6-8/h5-6,10H,7H2,1-4H3

InChI Key

KXUQYEACJBYEQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNC1=CN(N=C1)C

Origin of Product

United States

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